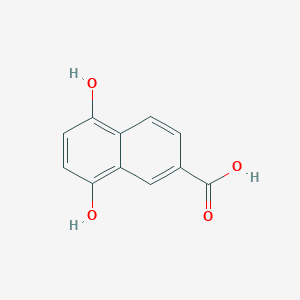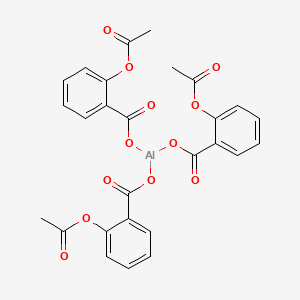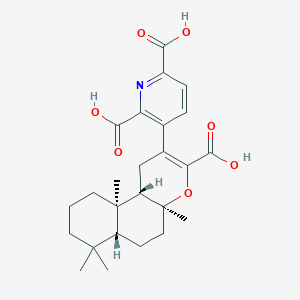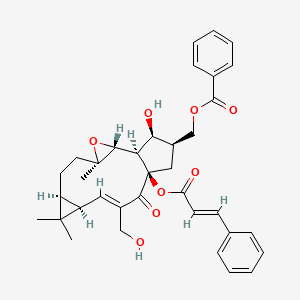
1,4-Dihydroxy-6-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dihydroxy-6-naphthoic acid is a naphthalenediol that is naphthalene-1,4-diol bering a carboxy substituent at position 6. It is a monocarboxylic acid, a member of naphthalenediols and a naphthohydroquinone. It is a conjugate acid of a 1,4-dihydroxy-6-naphthoate.
Applications De Recherche Scientifique
Aryl Hydrocarbon Receptor (AhR) Binding and Anti-inflammatory Activity
1,4-Dihydroxy-6-naphthoic acid (1,4-DHNA) is recognized for its binding with the aryl hydrocarbon receptor (AhR), demonstrating notable anti-inflammatory activity, particularly in the gut. The compound was found to be the most potent among its naphthalene derivatives in inducing AhR-responsive genes, suggesting its significant potential in therapeutic applications targeting AhR-related pathways (Cheng et al., 2017).
Anticancer Properties
1,4-Dihydroxy-6-naphthoic acid has been utilized as a substrate in the synthesis of 1H-benzo[g]isochromene-5,10-diones, which demonstrated interesting cytotoxic activity against different cancer cell lines. This highlights its potential as a precursor in developing new anticancer agents (Tuyet Anh Dang Thi et al., 2015).
Modulation of Gut Microflora and Inflammation
The compound has shown promising results in attenuating colitis by modulating gut microflora and lymphocyte homing. This bifidogenic growth stimulator derived from Propionibacterium freudenreichii demonstrated significant improvements in the survival rate and histological damage score in mice with dextran sodium sulphate-induced colitis (Y. Okada et al., 2005).
Potential in Improving Intestinal Health
1,4-Dihydroxy-6-naphthoic acid has been identified as a metabolic by-product with potential benefits as a prebiotic. It has been implicated in fecal size enlargement and softening in mice, pointing to its potential as a food additive to improve human intestinal health and as a constipation preventive agent (H. Kasai et al., 2021).
Bifidogenic Growth Stimulation
The discovery of a Lactobacillus casei strain, identified as LP1, capable of producing 1,4-Dihydroxy-6-naphthoic acid, highlights its role as a bifidogenic growth stimulator. This finding opens avenues for using this strain as a functional food ingredient, given the health benefits associated with bifidobacteria (Jo-Eun Kang et al., 2015).
Anti-osteoporosis Effects
Research has demonstrated the potential of 1,4-Dihydroxy-6-naphthoic acid in suppressing bone mass reduction in ovariectomized mice, indicating its possible application as a treatment for postmenopausal osteoporosis. The compound showed improved bone resorption and suppressed the production of inflammatory cytokines (Kenichiro Kita et al., 2016).
Propriétés
Nom du produit |
1,4-Dihydroxy-6-naphthoic acid |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
5,8-dihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5,12-13H,(H,14,15) |
Clé InChI |
HVZYIHBMRFYBRI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C=C1C(=O)O)O)O |
SMILES canonique |
C1=CC2=C(C=CC(=C2C=C1C(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E,10E,14E,20E,24E)-28-[carbamimidoyl(methyl)amino]-1-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-2,12,14,16,22-pentamethyl-1-oxooctacosa-2,4,6,8,10,14,20,24-octaen-13-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1257210.png)

![3-acetamido-N-[4-(4-methylsulfonylphenyl)-2-thiazolyl]-3-phenyl-N-prop-2-enylpropanamide](/img/structure/B1257216.png)
![[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-Tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate](/img/structure/B1257217.png)





![6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-1-(5-pyridin-2-ylthiophen-2-yl)sulfonyl-2,3-dihydroindole](/img/structure/B1257226.png)
![(2S)-2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one](/img/structure/B1257227.png)
![(Z)-7-[6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1257229.png)
![[4-[5-[(7,8-Dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B1257230.png)
